![molecular formula C10H20O2 B1618077 Methyl 7-methyloctanoate CAS No. 2177-86-8](/img/structure/B1618077.png)
Methyl 7-methyloctanoate
Overview
Description
Methyl 7-methyloctanoate, also known as Octanoic acid, 7-methyl-, methyl ester, is a chemical compound with the molecular formula C10H20O2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Methyl 7-methyloctanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 172.2646 Da .Scientific Research Applications
Bacterial Polyesters and Polymer Science
Research has shown that Methyl 7-methyloctanoate can be utilized in the field of polymer science. For instance, Pseudomonas oleovorans, when grown on mixtures of methyloctanoates including 7-methyloctanoate, produces polyesters with unique properties. These polymers contain units with methyl branches, which could be significant in developing new materials with specific characteristics. The resulting copolyesters exhibit considerable molecular weight, indicating potential for diverse industrial applications (Fritzsche, Lenz, & Fuller, 1990).
Organic Synthesis and Chemical Reactions
Methyl 7-methyloctanoate is also involved in various organic synthesis processes. For example, it has been used in the synthesis of bicyclic tetrahydropyrans, which are significant in medicinal chemistry. The reaction of methyl (4E,7R)-7-hydroxyoctanoate with aldehydes in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate) illustrates its utility in creating complex organic structures (Elsworth & Willis, 2008).
Catalysis and Hydrocarbon Conversion
In the field of catalysis, research on the conversion of methyloctanoate, including Methyl 7-methyloctanoate, over Zn-modified H-ZSM-5 Zeolite catalysts has been conducted. This study sheds light on the behavior of methylesters in aromatization processes, which is crucial for understanding and improving catalytic reactions in industrial processes (Danuthai et al., 2009).
Bioactive Compounds and Therapeutics
Moreover, Methyl 7-methyloctanoate is relevant in the synthesis and study of bioactive compounds. For instance, methyl 3-O-phospo-α-D-glucopyranuronic acid, a compound related to Methyl 7-methyloctanoate, has shown promising antifungal activity and potential as an antimalarial agent. This kind of research is vital in the development of new therapeutic agents (Abu-Izneid et al., 2018).
Electroanalytical Sensing Applications
Additionally, studies involving the use of boron-doped diamond electrodes for electroanalytical detection of compounds like 7-methylguanine, demonstrate the potential use of Methyl 7-methyloctanoate in developing advanced sensing technologies. These applications are particularly relevant in detecting biomarkers for diseases and metabolic dysfunctions (Sanjuán et al., 2016).
Perfume Industry and Fragrance Synthesis
In the perfume industry, Methyl 7-methyloctanoate has been synthesized as a key component in the fragrance of the African orchid Aerangis confusa. This demonstrates its role in creating scented products, highlighting its significance in flavor and fragrance chemistry (Kim et al., 2005).
Safety And Hazards
When handling Methyl 7-methyloctanoate, it’s important to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed during its handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. In case of fire, use CO2, dry chemical, or foam for extinction. It should be stored in a well-ventilated place .
properties
IUPAC Name |
methyl 7-methyloctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-10(11)12-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIOXQFWRLVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918457 | |
Record name | Methyl 7-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyloctanoate | |
CAS RN |
2177-86-8, 93409-96-2 | |
Record name | Methyl isononanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl isononanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093409962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 7-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl isononanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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